molecular formula C10H11F3N6 B3039267 4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine CAS No. 1004644-05-6

4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B3039267
CAS No.: 1004644-05-6
M. Wt: 272.23 g/mol
InChI Key: HDVRUWOELVOJJE-UHFFFAOYSA-N
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Description

The compound 4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine (molecular formula: C₁₀H₁₂F₃N₅) is a pyrimidine derivative featuring a trifluoromethyl group, a hydrazinyl substituent, and a 1-ethylpyrazole moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydrazinyl group may contribute to nucleophilic reactivity and hydrogen-bonding interactions, making this compound a candidate for drug discovery .

Properties

IUPAC Name

[4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N6/c1-2-19-5-6(4-15-19)7-3-8(10(11,12)13)17-9(16-7)18-14/h3-5H,2,14H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVRUWOELVOJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153572
Record name 4-(1-Ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004644-05-6
Record name 4-(1-Ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004644-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration, ensuring that the process is economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce amines. Substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Medicine: Due to its potential biological activity, it is investigated for its use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The hydrazinyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Structural Features
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 4-(1-ethyl-pyrazole), 2-hydrazinyl, 6-CF₃ C₁₀H₁₂F₃N₅ 283.23 g/mol Hydrazine, trifluoromethyl
4-(1-Ethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-CF₃-pyrimidine 4-(1-ethyl-pyrazole), 2-ethylsulfonyl, 6-CF₃ C₁₂H₁₃F₃N₄O₂S 334.32 g/mol Sulfonyl, trifluoromethyl
4-(4-Chlorophenyl)-2-hydrazinyl-6-CF₃-pyrimidine 4-chlorophenyl, 2-hydrazinyl, 6-CF₃ C₁₁H₉ClF₃N₄ 297.67 g/mol Hydrazine, chloro, trifluoromethyl
4-(difluoromethyl)-6-(1-ethyl-3-methyl-pyrazole)-2-ethylsulfonyl-pyrimidine 6-(1-ethyl-3-methyl-pyrazole), 2-ethylsulfonyl, 4-CF₂H C₁₃H₁₆F₂N₄O₂S 354.36 g/mol Difluoromethyl, sulfonyl
Analysis
  • Hydrazinyl vs. Sulfonyl Groups : The hydrazinyl group in the target compound contrasts with sulfonyl substituents in analogs like C₁₂H₁₃F₃N₄O₂S . Hydrazine derivatives are more nucleophilic and may form hydrogen bonds with biological targets, while sulfonyl groups enhance electron-withdrawing effects and stability .
  • Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to difluoromethyl analogs (e.g., C₁₃H₁₆F₂N₄O₂S ), influencing reactivity and metabolic resistance .
Antimicrobial and Anti-inflammatory Potential
  • Pyrimidine derivatives with sulfonamide groups (e.g., 4-(3-(Trifluoromethyl)phenylamino)-6-(aryl sulfonamide)-pyrimidine) exhibit potent antimicrobial activity, whereas hydrazinyl analogs are less explored but may offer unique binding profiles .
  • Compounds with trifluoromethyl groups (e.g., the target compound) show enhanced anti-inflammatory activity compared to non-fluorinated analogs, though activity varies with substituents .

Physicochemical Properties

Property Target Compound 2-(Ethylsulfonyl) Analog 4-Chlorophenyl Analog
Solubility Moderate (hydrazinyl enhances polarity) Low (sulfonyl increases hydrophobicity) Low (chlorophenyl adds rigidity)
LogP ~2.1 (estimated) ~3.5 ~3.0
Stability Prone to oxidation (hydrazine) High (sulfonyl resists degradation) Moderate

Biological Activity

4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring and a pyrimidine core, with critical functional groups that influence its biological properties. The synthesis typically involves the formation of the pyrazole ring through cyclocondensation reactions followed by the construction of the pyrimidine structure.

Common Synthetic Route:

  • Formation of Pyrazole Ring : Reaction of hydrazine hydrate with appropriate carbonyl compounds.
  • Pyrimidine Construction : Cyclization reactions that incorporate trifluoromethyl groups to enhance reactivity and binding affinity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The trifluoromethyl group enhances binding affinity, while the hydrazinyl group can form hydrogen bonds that stabilize interactions with target proteins.

Anticancer Properties

Recent studies have indicated that similar pyrazole derivatives exhibit significant anticancer activity through various mechanisms:

  • Cell Proliferation Inhibition : Compounds related to this compound have shown IC50 values ranging from 7.01 µM to 14.31 µM against various cancer cell lines, including HeLa and MCF-7 cells .
  • Apoptosis Induction : Some derivatives have demonstrated the ability to induce apoptosis in tumor cells, suggesting potential for development as anticancer agents .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties, as seen in other pyrazole derivatives that inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .

Case Studies and Research Findings

StudyFindingsIC50 Values
Alam et al. (2016)Designed pyrazole derivatives with potent cytotoxicity against HuTopoIIa50 µM
Xia et al. (2022)Evaluated 1-arylmethylpyrazole derivatives for antitumor activity49.85 µM
Sun et al. (2022)Synthesized pyrazole-linked thiourea derivatives showing CDK2 inhibition25 nM

These findings underscore the potential of pyrazole derivatives, including this compound, as promising candidates for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Preparation of the pyrimidine backbone with a trifluoromethyl group at position 6, often through cyclization of β-diketones or thiourea derivatives under acidic conditions .
  • Step 2 : Introduction of the hydrazinyl group at position 2 via nucleophilic substitution with hydrazine hydrate, optimized at reflux temperatures in ethanol or THF .
  • Step 3 : Coupling the 1-ethylpyrazole moiety at position 4 using Suzuki-Miyaura cross-coupling or direct alkylation, as described for analogous pyrimidine derivatives .
  • Key Conditions : Reactions often require anhydrous solvents, controlled pH, and catalysts like Pd(PPh₃)₄ for coupling steps. Yields typically range from 40–65% after column chromatography .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • NMR :

  • ¹H NMR : The hydrazinyl group (–NH–NH₂) shows broad singlets at δ 4.5–5.5 ppm. The ethyl group on pyrazole appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.8–4.0 ppm) .
  • ¹⁹F NMR : The –CF₃ group resonates at δ -62 to -65 ppm .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 316.12 (calculated for C₁₀H₁₂F₃N₇) .
    • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX-97) resolves bond lengths and angles, particularly the planarity of the pyrimidine ring and dihedral angles between substituents .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Approach : Use SHELX software (SHELXL-2018) to refine disordered atoms or twinned crystals. For example:

  • Apply TWIN and BASF instructions for twinned data .
  • Constrain thermal parameters (ADPs) for overlapping electron densities, such as the ethyl group in the pyrazole ring .
    • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions (e.g., N–H⋯N between hydrazinyl and pyrimidine) .

Q. What computational strategies predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors). The trifluoromethyl group enhances hydrophobic binding, while the hydrazinyl group may form hydrogen bonds with catalytic residues .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity. For instance, electron-withdrawing –CF₃ improves metabolic stability, as seen in HIV NNRTI analogs .

Q. How do reaction conditions impact the regioselectivity of hydrazine substitution on the pyrimidine ring?

  • Optimization :

  • Solvent : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at position 2 over position 4 due to steric hindrance from the pyrazole group .
  • Temperature : Refluxing ethanol (78°C) achieves >90% conversion, while lower temperatures (50°C) result in incomplete substitution .
    • Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Root Cause : Solvent effects or dynamic proton exchange (e.g., hydrazinyl NH protons).
  • Resolution :

  • Simulate shifts using DFT calculations (Gaussian 09, B3LYP/6-31G**) with explicit solvent models (DMSO or CDCl₃) .
  • Conduct variable-temperature NMR to identify exchange-broadened peaks .

Structural and Functional Insights

Q. What is the role of the trifluoromethyl group in modulating the compound’s electronic properties?

  • Impact :

  • Electron-Withdrawing Effect : Lowers the LUMO energy, enhancing reactivity in nucleophilic aromatic substitution .
  • Lipophilicity : Increases logP by ~0.5 units, improving membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

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